6-Amino-5-azacytidine
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Overview
Description
6-Amino-5-azacytidine is a synthetic nucleoside analog that has garnered significant attention due to its potential applications in various fields, including medicine and biology. This compound is structurally related to cytidine, a nucleoside found in DNA and RNA, but with modifications that confer unique properties. It is known for its ability to inhibit DNA methylation, making it a valuable tool in epigenetic research and cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-azacytidine typically involves multiple steps. One common method starts with the reaction of N-ethoxycarbonylguanidine with 2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate to form N-ethoxycarbonylamidinourea. This intermediate is then cyclized using bis(trimethylsilyl)acetamide to yield the 6-ethoxy derivative. Subsequent ammonolysis or methanolysis of this intermediate produces 6-amino and 6-methoxy derivatives of 5-azacytidine .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This often includes steps to minimize degradation impurities and enhance the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-azacytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like hydrogen peroxide in acetic acid.
Reduction: Specific conditions and reagents are used to reduce the compound, although detailed conditions are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Substitution: Chlorotrimethylsilane and triethylamine are commonly used for substitution reactions.
Major Products:
6-Methoxy-5-azacytidine: Formed through methanolysis.
6-Oxo-5-azacytidine: Another derivative formed through specific reaction conditions.
Scientific Research Applications
6-Amino-5-azacytidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a crucial role in epigenetic studies by inhibiting DNA methylation, which can alter gene expression.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of 6-Amino-5-azacytidine involves its incorporation into DNA and RNA, where it disrupts normal nucleic acid metabolism. It inhibits DNA methyltransferase, leading to hypomethylation of DNA. This hypomethylation can reactivate silenced genes, including tumor suppressor genes, thereby exerting antineoplastic effects .
Comparison with Similar Compounds
5-Azacytidine: A closely related compound with similar DNA methylation inhibition properties.
5-Aza-2’-deoxycytidine (Decitabine): Another analog used in cancer therapy with a similar mechanism of action
Uniqueness: 6-Amino-5-azacytidine is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to inhibit DNA methylation and its potential therapeutic applications make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
4,6-diamino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3?,4+,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIDXKTBPRKSK-GTRNTEOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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